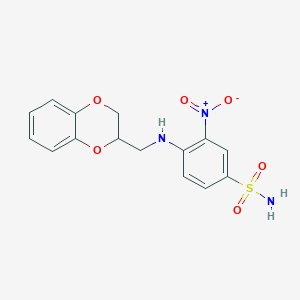
Pycnanthuquinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pycnanthuquinone A is a natural product found in Pycnanthus angolensis with data available.
Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Properties
Pycnanthuquinone A, isolated from Pycnanthus angolensis, exhibits significant antihyperglycemic activity. This novel terpenoid-type quinone skeleton has been identified through bioassay-guided fractionation using a diabetic mouse model, demonstrating its potential in diabetes treatment (Fort et al., 2000).
Unique Chemical Structure and Potential in Diabetes Treatment
Pycnanthuquinone C, a compound with a unique 6,6,5-tricyclic geranyltoluquinone structure, has been isolated from Cystophora harveyi, a marine brown alga. This compound is structurally related to pycnanthuquinone A and has been noted for its potential as a drug lead in type 2 diabetes treatment. Additionally, it shares structural similarities with compounds found in Chinese medicinal herbs (Laird et al., 2007).
Antifungal Activity
Pycnanthuquinone A and its derivatives have demonstrated antifungal properties. A study isolated pycnanthuquinone C along with other compounds from Pycnanthus angolensis, finding that pycnanthuquinone C was active against Trichophyton soudanense, and other compounds showed activity against various fungal species (Wabo et al., 2007).
Synthesis and Bioactivity
Research has been conducted on the synthesis of bioactive merosesquiterpenoids, including pycnanthuquinone C, through Diels-Alder cycloaddition. This innovative strategy allows for the efficient synthesis of A-ring functionalized compounds, potentially facilitating the development of drugs based on the pycnanthuquinone structure (Alvarez-Manzaneda et al., 2008).
Eigenschaften
Produktname |
Pycnanthuquinone A |
|---|---|
Molekularformel |
C27H36O7 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(2Z)-2-[3-[(3aR,4S,9R,9aR)-1,8,9-trihydroxy-1,4,7-trimethyl-5,6-dioxo-3,3a,9,9a-tetrahydro-2H-cyclopenta[b]naphthalen-4-yl]propylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C27H36O7/c1-14(2)8-6-9-16(25(32)33)10-7-12-26(4)17-11-13-27(5,34)19(17)23(30)18-20(26)24(31)22(29)15(3)21(18)28/h8,10,17,19,23,28,30,34H,6-7,9,11-13H2,1-5H3,(H,32,33)/b16-10-/t17-,19-,23+,26+,27?/m1/s1 |
InChI-Schlüssel |
VEDHTPZUNFZLHZ-NKUMYFTQSA-N |
Isomerische SMILES |
CC1=C(C2=C(C(=O)C1=O)[C@@]([C@@H]3CCC([C@H]3[C@H]2O)(C)O)(C)CC/C=C(/CCC=C(C)C)\C(=O)O)O |
SMILES |
CC1=C(C2=C(C(=O)C1=O)C(C3CCC(C3C2O)(C)O)(C)CCC=C(CCC=C(C)C)C(=O)O)O |
Kanonische SMILES |
CC1=C(C2=C(C(=O)C1=O)C(C3CCC(C3C2O)(C)O)(C)CCC=C(CCC=C(C)C)C(=O)O)O |
Synonyme |
2,5,6-trihydroxy-3,6,9-trimethyl-9-(4-carboxy-8-methylnona-3,7-diene-1-yl)cyclopenta(g)decalin-2,4a-diene-1,4-dione pycnanthuquinone A pycnanthuquinone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B1231504.png)
![2-[1-(Phenylsulfonyl)propyl]benzoic acid](/img/structure/B1231508.png)
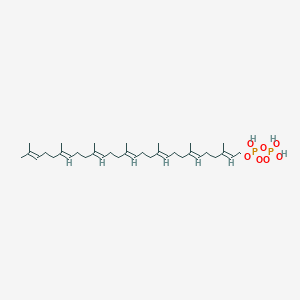
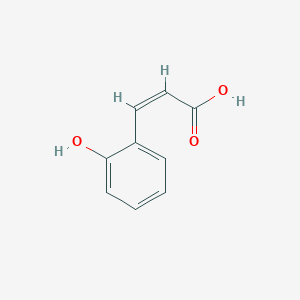
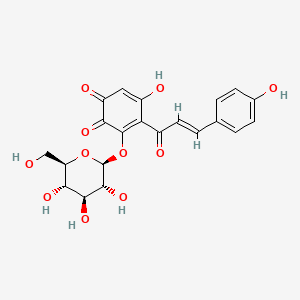

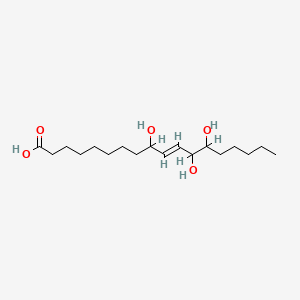
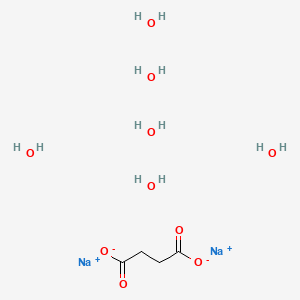


![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)

